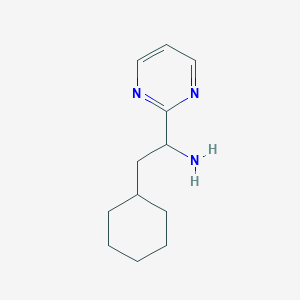

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclohexyl-1-pyrimidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h4,7-8,10-11H,1-3,5-6,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDNROCGZJLYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2=NC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine generally involves:

- Construction of the ethan-1-amine scaffold bearing the cyclohexyl substituent.

- Introduction of the pyrimidin-2-yl moiety at the appropriate carbon.

- Control of stereochemistry at the chiral center (if applicable).

Key Synthetic Routes

Reduction of Unsaturated Precursors

A prominent approach to related cyclohexyl ethylamines involves reduction of unsaturated precursors such as 2-(1-cyclohexenyl)ethylamine derivatives using lithium in the presence of primary or secondary aliphatic alkylamines (e.g., methylamine, ethylamine). This method is notable for:

- Using lithium metal powder as a reducing agent.

- Performing the reduction in an inert atmosphere at low temperatures (-100 °C to -10 °C).

- Employing primary or secondary C1-C4 alkylamines as solvents and reactants, with ethylamine preferred.

This approach yields the target cyclohexyl ethylamine with moderate to good yields (~50-70%) and can be adapted for further functionalization to introduce the pyrimidinyl group.

Stepwise Functional Group Introduction

- Starting from commercially available 2-phenylethylamine or cyclohexyl-substituted analogs, the pyrimidin-2-yl group can be introduced via nucleophilic substitution or coupling reactions.

- The pyrimidine ring, being electron-deficient, can be attached through substitution at the 2-position using halogenated ethanamine intermediates or via palladium-catalyzed cross-coupling reactions.

Purification and Yield Optimization

- The reaction mixture is typically worked up by distillation to remove excess alkylamine.

- Extraction with organic solvents such as chloroform followed by drying over sodium sulfate (Na2SO4) is used to isolate the product.

- Gas chromatography (GC) analysis is employed to determine purity and yield, with typical yields reported around 69.8% for related compounds and byproduct content minimized to about 2% cyclohexylethylamine.

Challenges and Solutions

- A significant challenge is the formation of fully reduced cyclohexylethylamine as a byproduct, which is difficult to separate by distillation.

- Optimization of reaction conditions, such as lithium equivalents, temperature control, and choice of alkylamine solvent, reduces byproduct formation.

- Use of inert gas atmosphere (argon or nitrogen) prevents side reactions and improves yield.

Data Table: Typical Reaction Conditions and Outcomes

| Parameter | Conditions/Details | Outcome/Notes |

|---|---|---|

| Starting material | 2-Phenylethylamine or cyclohexyl-substituted analog | Commercially available |

| Reducing agent | Lithium powder | 3.8 to 4.2 mol per mol of amine |

| Solvent/amine | Primary aliphatic alkylamines (ethylamine preferred) | Also acts as solvent |

| Temperature | -100 °C to -10 °C | Low temperature to control reaction |

| Atmosphere | Inert gas (argon or nitrogen) | Prevents oxidation and side reactions |

| Reaction time | Overnight warming to room temperature | Ensures completion |

| Workup | Distillation of excess amine, extraction with chloroform, drying over Na2SO4 | Purification steps |

| Yield | ~70% (GC yield) | With ~2% byproduct |

| Byproduct (cyclohexylethylamine) | ~2% after optimization | Reduced from ~6% in earlier methods |

Summary of Research Findings

- The reduction of unsaturated ethylamine precursors with lithium in the presence of primary alkylamines is a key method for preparing cyclohexyl-substituted ethanamines.

- The choice of alkylamine solvent and careful control of lithium equivalents and temperature significantly influence the yield and purity.

- The pyrimidin-2-yl substituent introduction is typically achieved via nucleophilic substitution or coupling reactions on suitably functionalized ethanamine intermediates, though specific protocols for this step require further detailed experimental data.

- The overall process benefits from inert atmosphere conditions and careful purification to minimize byproducts and maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that compounds similar to 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine exhibit anticonvulsant properties. The pyrimidine ring is known for its role in various pharmacological activities, including neuroprotection and modulation of neurotransmitter systems. Preliminary studies suggest that this compound may affect GABAergic transmission, making it a candidate for further investigation in epilepsy treatments.

Antidepressant Potential

The structural characteristics of 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine suggest it could interact with serotonin receptors, indicating potential antidepressant effects. The modulation of serotonin levels is crucial in treating mood disorders, and compounds with similar structures have shown promise in preclinical trials.

Targeting Specific Receptors

The compound's ability to bind to specific receptors makes it a valuable candidate for drug development. Its interaction with various neurotransmitter systems can lead to the development of new therapeutic agents for conditions such as anxiety and depression. Ongoing research aims to elucidate its binding affinities and mechanisms of action.

Polymer Chemistry

In addition to its biological applications, 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine can be utilized in polymer synthesis. Its amine functionality allows it to act as a building block for creating novel polymers with enhanced properties. These materials can find applications in coatings, adhesives, and biomedical devices.

Nanotechnology Applications

The compound's unique structure may also facilitate its use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The incorporation of this compound into nanoparticles could enhance the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Anticonvulsant Screening

A study conducted on related pyrimidine derivatives demonstrated significant anticonvulsant activity in animal models. Researchers found that compounds with structural similarities to 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine exhibited reduced seizure frequency and severity when administered at specific dosages.

Case Study 2: Polymer Development

Another research project focused on synthesizing new polymers using 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine as a monomer. The resulting materials showed improved mechanical properties and thermal stability compared to traditional polymers, suggesting potential industrial applications.

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Ring Size Effects: Cyclopentyl analogs (e.g., 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine HCl) exhibit reduced steric hindrance and higher aqueous solubility compared to the cyclohexyl variant, making them preferable for intravenous formulations . Conversely, cycloheptyl derivatives (e.g., S44-1) face solubility limitations due to increased hydrophobicity .

- Electronic Effects : The trifluoromethyl group in 1-[4-(trifluoromethyl)pyrimidin-2-yl]ethan-1-amine HCl enhances metabolic stability by resisting oxidative degradation, a critical advantage in drug design .

Biologische Aktivität

Overview

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to an ethanamine backbone, further substituted with a pyrimidinyl group. Its molecular formula is CHN. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological molecules and therapeutic applications.

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity, as they can modify the compound's structure and influence its interaction with biological targets. The mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity, and leading to various biological effects.

Common Reactions:

- Oxidation: Formation of oxides or other oxidized derivatives.

- Reduction: Production of reduced amine derivatives.

- Substitution: Replacement of functional groups with other groups.

Biological Activity

Recent studies have indicated that compounds similar to 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine exhibit a range of biological activities:

- Antimicrobial Activity: Pyrimidine derivatives have shown significant antibacterial activity against various strains, including Gram-positive bacteria. For instance, certain pyrimidine-based compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

- Antiviral Properties: Some studies highlight the potential of pyrimidine derivatives in antiviral applications, particularly against influenza viruses. The structural modifications in pyrimidines have been linked to enhanced antiviral efficacy .

- Anticancer Potential: Pyrimidine compounds are frequently explored for their anticancer properties. They can inhibit key enzymes involved in cancer progression, showcasing their therapeutic potential in oncology .

- CNS Activity: There is growing interest in the central nervous system (CNS) effects of pyrimidine derivatives. Compounds in this class may exhibit properties relevant to neuropharmacology, including antidepressant and anticonvulsant activities .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine and related compounds:

| Study | Findings | Biological Activity |

|---|---|---|

| MDPI Study (2024) | Demonstrated broad-spectrum antimicrobial activity | MIC values as low as 0.25 μg/mL against S. aureus |

| PMC Report (2024) | Evaluated safety profiles; no acute toxicity observed at high doses | Favorable pharmacokinetic profile with oral bioavailability of 31.8% |

| Recent Advances (2024) | Highlighted antiviral efficacy against influenza viruses | Significant viral load reduction in infected models |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine?

- Methodological Answer : A multi-step synthesis approach is recommended. Begin with nucleophilic substitution between pyrimidine derivatives and cyclohexyl precursors. For example, reductive amination of 2-pyrimidine carbonyl compounds with cyclohexylamine derivatives using sodium cyanoborohydride (NaBH3CN) in methanol under reflux (60–70°C, 12–24 hours). Purify intermediates via column chromatography (n-pentane:EtOAc, 9:1) to remove unreacted starting materials . Final purification can involve recrystallization from ethanol to achieve ≥98% purity.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : Confirm cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and pyrimidine aromatic protons (δ 8.3–8.6 ppm, doublet).

- IR : Identify amine N–H stretches (~3300 cm⁻¹) and pyrimidine C=N stretches (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Look for the molecular ion peak (m/z 219 [M + H]⁺) and fragmentation patterns consistent with cyclohexyl-pyrimidine cleavage .

Q. What solvent systems optimize chromatographic purification?

- Methodological Answer : For polar intermediates, use silica gel chromatography with gradient elution (n-hexane:EtOAc 4:1 to 1:1). For hydrophobic final products, reverse-phase HPLC (C18 column, acetonitrile:H2O 70:30) improves resolution. Monitor fractions by TLC (Rf ~0.3 in 9:1 n-pentane:EtOAc) .

Advanced Research Questions

Q. How can contradictory NMR data during structure elucidation be resolved?

- Methodological Answer : Contradictions often arise from diastereomerism or solvent effects. Use:

- Variable Temperature NMR : To distinguish dynamic rotational isomers (e.g., cyclohexyl chair vs. boat conformers).

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity between cyclohexyl and pyrimidine moieties .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set) .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Methodological Answer :

- Co-crystallization : Use solvent mixtures (e.g., DCM:methanol 1:2) to induce slow crystallization.

- SHELX Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-hydrogen atoms. Use TWINABS for data scaling if twinning is observed .

- Hydrogen Bonding : Introduce halogen substituents (e.g., Cl⁻ counterions) to enhance lattice stability .

Q. How can photoredox catalysis enhance functionalization of the pyrimidine ring?

- Methodological Answer : Under blue LED irradiation, employ:

- Catalyst : [Ir(dF(CF3)ppy)₂(dtbbpy)]PF6 (1 mol%) in DMF.

- Reagents : Add aryl boronic acids for Suzuki-Miyaura coupling at the pyrimidine C4 position.

- Workup : Quench with NH4Cl, extract with EtOAc, and purify via flash chromatography .

Q. What in vitro assays assess biological activity against kinase targets?

- Methodological Answer :

- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay (Promega) with recombinant kinases (e.g., EGFR, CDK2).

- IC50 Determination : Perform dose-response curves (0.1–100 μM) and fit data using GraphPad Prism (nonlinear regression).

- Selectivity Screening : Test against a panel of 50 kinases to identify off-target effects .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across cell lines?

- Methodological Answer :

- Cell Permeability : Measure intracellular concentrations via LC-MS/MS (LLOQ: 1 ng/mL).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation over 60 minutes.

- Proteomic Profiling : Use SILAC labeling to identify differential protein expression in responsive vs. non-responsive cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.